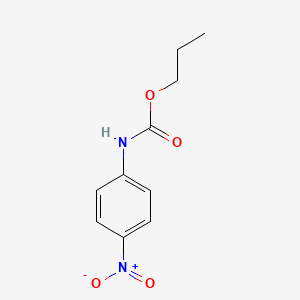

Propyl (4-nitrophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propyl (4-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis Applications

Protecting Group in Organic Synthesis

One of the primary applications of propyl (4-nitrophenyl)carbamate is its role as a protecting group for alcohols and amines. Protecting groups are essential in multi-step organic synthesis to prevent unwanted reactions at specific functional groups. The 4-nitrophenyl moiety is particularly useful due to its stability under various reaction conditions and its ability to be removed selectively.

- Base-Labile Characteristics : this compound exhibits base-lability, allowing for its removal under mild basic conditions. Studies have shown that hydrolysis can be monitored spectroscopically, providing a reliable method for tracking deprotection processes .

| Property | Value |

|---|---|

| Stability | Stable in acidic/neutral conditions |

| Deprotection Conditions | Mild basic conditions |

| Yield of Deprotection | 72%-94% |

Bioconjugation and Drug Development

Bioconjugate Synthesis

The stability and reactivity of this compound make it suitable for synthesizing bioconjugates. These compounds are vital in drug development, particularly for creating targeted therapies.

- Covalent Linker Systems : The compound can be used to create stable linkers that facilitate the attachment of drugs to biomolecules, enhancing the efficacy and specificity of therapeutic agents .

Enzymatic Studies

Enzyme Substrate Probing

Recent studies have utilized this compound as a substrate to investigate enzyme mechanisms. Its structure allows researchers to probe the activities of various enzymes, including those involved in carbamate degradation.

- Carbamate Degrading Enzymes : Research has focused on identifying enzymes capable of degrading carbamates, with this compound serving as a model compound. This has implications for environmental science, particularly in biodegradation processes .

Case Studies

Case Study 1: Hydrolysis Kinetics

A study investigated the hydrolysis kinetics of this compound as a means to evaluate its potential as a protecting group in organic synthesis. The results indicated that the compound hydrolyzed efficiently under basic conditions, confirming its suitability for use in multi-step syntheses.

- Findings :

Case Study 2: Bioconjugate Formation

Another study focused on the synthesis of bioconjugates using this compound as a linker. The research demonstrated that the compound could effectively stabilize drug molecules during conjugation reactions, leading to higher yields and improved stability of the final products.

Propriétés

Numéro CAS |

90870-23-8 |

|---|---|

Formule moléculaire |

C10H12N2O4 |

Poids moléculaire |

224.21 g/mol |

Nom IUPAC |

propyl N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C10H12N2O4/c1-2-7-16-10(13)11-8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) |

Clé InChI |

HUVKFNDVSVVQJS-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

SMILES canonique |

CCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.